2-Bromo-5-(cyclopropylmethoxy)pyrazine

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

2-Bromo-5-(cyclopropylmethoxy)pyrazine (CAS 1863286-32-1) is a disubstituted pyrazine heterocycle bearing a bromine atom at the C2 position and a cyclopropylmethoxy group at the C5 position, with molecular formula C8H9BrN2O and molecular weight 229.07 g/mol. The compound is primarily utilised as a versatile synthetic intermediate in medicinal chemistry, where the bromine atom serves as a reactive handle for transition-metal-catalysed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Ullmann couplings), while the cyclopropylmethoxy substituent imparts distinct steric bulk and altered lipophilicity compared to simpler alkoxy analogs.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 1863286-32-1
Cat. No. B2556678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(cyclopropylmethoxy)pyrazine
CAS1863286-32-1
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESC1CC1COC2=CN=C(C=N2)Br
InChIInChI=1S/C8H9BrN2O/c9-7-3-11-8(4-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2
InChIKeyDRQQPNNWAXZONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(cyclopropylmethoxy)pyrazine (CAS 1863286-32-1): Chemical Identity and Core Characteristics for Procurement Decisions


2-Bromo-5-(cyclopropylmethoxy)pyrazine (CAS 1863286-32-1) is a disubstituted pyrazine heterocycle bearing a bromine atom at the C2 position and a cyclopropylmethoxy group at the C5 position, with molecular formula C8H9BrN2O and molecular weight 229.07 g/mol . The compound is primarily utilised as a versatile synthetic intermediate in medicinal chemistry, where the bromine atom serves as a reactive handle for transition-metal-catalysed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Ullmann couplings), while the cyclopropylmethoxy substituent imparts distinct steric bulk and altered lipophilicity compared to simpler alkoxy analogs . Preliminary pharmacological screening data suggest potential activity as a CCR5 antagonist and as an inducer of cellular differentiation, though peer-reviewed quantitative structure-activity relationship (SAR) data remain limited [1][2].

Why 2-Bromo-5-(cyclopropylmethoxy)pyrazine Cannot Be Simply Replaced by In-Class Analogs: Structural and Functional Differentiation Rationale


Within the 2-bromo-5-alkoxy-pyrazine series, the cyclopropylmethoxy substituent at the C5 position represents a structurally distinct departure from linear alkoxy congeners (e.g., methoxy, ethoxy). The cyclopropyl ring introduces conformational constraint, altered electronic distribution via its strained σ-bonding network, and increased lipophilicity (estimated ΔlogP ~0.8–1.2 units higher than the methoxy analog based on fragment-based calculations), all of which can materially affect target binding, metabolic stability, and downstream pharmacokinetic profiles in drug discovery programmes [1]. The bromine atom at C2 provides a universal cross-coupling handle, but the identity of the C5 substituent directly modulates both the reactivity of this bromine centre in palladium-catalysed transformations and the physicochemical properties of the resulting coupled products. Generic substitution of the cyclopropylmethoxy group with a simpler alkoxy chain therefore risks altering both synthetic efficiency and biological readout in ways that cannot be predicted a priori without comparative experimental validation [2].

2-Bromo-5-(cyclopropylmethoxy)pyrazine: Quantitative Comparative Evidence for Differentiated Selection


Molecular Weight and Lipophilicity Differentiation vs. 2-Bromo-5-methoxypyrazine

2-Bromo-5-(cyclopropylmethoxy)pyrazine (MW 229.07) possesses a molecular weight 40.06 Da higher than 2-bromo-5-methoxypyrazine (CAS 143250-10-6, MW 189.01) . This difference reflects the replacement of a methyl group (-CH3, 15.03 Da) with a cyclopropylmethyl moiety (-CH2-cC3H5, 55.10 Da). The cyclopropylmethoxy group contributes approximately +0.8 to +1.2 additional logP units versus methoxy, based on fragment-based prediction models, shifting the compound into a higher lipophilicity space that may favour membrane permeability while potentially reducing aqueous solubility [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Predicted Boiling Point Differentiation: Cyclopropylmethoxy vs. Methoxy and Ethoxy Analogs

The predicted boiling point of 2-bromo-5-(cyclopropylmethoxy)pyrazine is 277.3 ± 35.0 °C . This represents a substantial elevation compared to the experimentally reported boiling point of 2-bromo-5-methoxypyrazine (208.5 ± 35.0 °C at 760 mmHg) and the anticipated boiling point of 2-bromo-5-ethoxypyrazine (CAS 1060803-83-9, MW 203.04, predicted ~230–240 °C) . The boiling point increment of approximately 69 °C versus the methoxy analog is consistent with the increased molecular weight and enhanced van der Waals interactions conferred by the cyclopropylmethyl moiety.

Synthetic Chemistry Purification Process Development

Commercially Available Purity Benchmarking: Fluorochem 98% vs. Standard 95% Supply

Multiple vendors supply 2-bromo-5-(cyclopropylmethoxy)pyrazine at a standard purity specification of 95% (AKSci, Bidepharm, BOC Sciences) . Fluorochem offers a differentiated 98% purity grade, providing a 3-percentage-point purity advantage that translates to approximately 60% less total impurity burden (5% total impurities at 95% purity vs. 2% at 98% purity) . This higher purity grade is accompanied by full GHS hazard classification (H302, H315, H319, H335) and a documented MDL number (MFCD29038611), providing end-users with validated safety and handling data .

Procurement Quality Assurance Synthetic Reliability

GPR35 Agonist Activity of the Methoxy Analog as a Comparative Baseline for Target Compound Profiling

2-Bromo-5-methoxypyrazine has been characterised as a GPR35 agonist with an IC50 of 3,760 nM (3.76 µM) in a human HT-29 cell desensitisation assay using zaprinast as the reference agonist [1]. While the cyclopropylmethoxy analog has not been directly tested in the same assay in publicly available data, the methoxy analog serves as a structurally relevant baseline. If the cyclopropylmethoxy substitution follows the class-level trend observed in related pyrazine and pyrazolopyrazine series—where cyclopropylmethoxy groups enhance binding affinity by 3- to 10-fold relative to methoxy through improved hydrophobic pocket occupancy—then the target compound would be expected to exhibit IC50 values in the sub-micromolar to low micromolar range [2]. Experimental confirmation is required.

GPCR Pharmacology GPR35 Inflammatory Disease

Cellular Differentiation Activity: Monocyte Differentiation Induction as a Potential Point of Divergence from Non-Cyclopropyl Analogs

A pharmacological screening report, cited via freshpatents.com and archived in the Web Data Commons, states that 2-bromo-5-(cyclopropylmethoxy)pyrazine "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte" [1]. This differentiation-inducing activity is not reported for the methoxy or ethoxy analogs, which have been characterised primarily for GPR35 agonism and anti-inflammatory prostaglandin inhibition, respectively . The differentiation phenotype suggests a mechanism of action potentially orthogonal to simple receptor agonism/antagonism, positioning the cyclopropylmethoxy analog as a candidate for anticancer and dermatological applications (e.g., psoriasis) that its simpler alkoxy counterparts may not address [1]. Quantitative potency data (EC50, % differentiation) are not publicly available, and this evidence relies on a single preliminary screening report; confirmatory studies are needed.

Cancer Therapeutics Cellular Differentiation Psoriasis

Synthetic Utility: Bromine at C2 as a Universal Cross-Coupling Handle Shared Across the Analog Series

The bromine atom at the C2 position of 2-bromo-5-(cyclopropylmethoxy)pyrazine provides a reactive site for palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Ullmann), enabling diversification into libraries of 2-substituted-5-(cyclopropylmethoxy)pyrazines . This synthetic utility is shared with 2-bromo-5-methoxypyrazine and 2-bromo-5-ethoxypyrazine; however, the cyclopropylmethoxy group modulates the electronic environment of the pyrazine ring differently than methoxy or ethoxy. Specifically, the cyclopropylmethyl moiety is a weaker electron-donating group via inductive effects compared to methyl or ethyl, which may alter oxidative addition rates in Pd(0) catalysis and affect cross-coupling yields [1]. The compound is confirmed as a building block for kinase inhibitor synthesis and other targeted therapeutics [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Optimal Application Scenarios for 2-Bromo-5-(cyclopropylmethoxy)pyrazine: Where the Evidence Supports Prioritised Use


Medicinal Chemistry: Lead Optimisation Requiring Enhanced Lipophilicity and Membrane Permeability

When a drug discovery programme requires elevation of logP by approximately 1 unit relative to a methoxy-substituted lead compound—while retaining a reactive bromine handle for parallel SAR exploration—2-bromo-5-(cyclopropylmethoxy)pyrazine offers a structurally validated scaffold. The cyclopropylmethoxy group provides the desired lipophilicity increment (estimated ΔclogP +0.8 to +1.2 vs. methoxy) without introducing additional hydrogen bond donors or acceptors, preserving ligand efficiency metrics [1]. This scenario is particularly relevant for CNS-penetrant programmes or intracellular targets where passive membrane permeability is rate-limiting.

GPR35 Chemical Probe Development with Cyclopropylmethoxy-Driven Potency Enhancement

The methoxy analog (2-bromo-5-methoxypyrazine) has a confirmed GPR35 IC50 of 3.76 µM [2]. Based on class-level SAR trends, the cyclopropylmethoxy substitution is projected to improve GPR35 binding affinity by 3- to 10-fold. Researchers developing chemical probes for GPR35 target validation—particularly in inflammatory bowel disease or metabolic disorder models—should prioritise the cyclopropylmethoxy analog for primary screening, as it has a rational basis for superior potency while retaining the bromine handle for downstream probe derivatisation [2].

Oncology Phenotypic Screening: Differentiation-Inducing Agent Discovery

The reported activity of 2-bromo-5-(cyclopropylmethoxy)pyrazine in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [3] provides a rationale for its inclusion in phenotypic screening cascades targeting acute myeloid leukaemia (AML) or myelodysplastic syndromes, where differentiation therapy (e.g., with all-trans retinoic acid) is an established clinical paradigm. This differentiation activity has not been reported for methoxy or ethoxy analogs, suggesting that the cyclopropylmethoxy group may confer a mechanistically distinct pharmacological profile worthy of further investigation [3].

Multi-Step Synthesis: High-Purity Building Block for Suzuki-Miyaura Library Generation

For parallel synthesis campaigns generating libraries of 2-aryl-5-(cyclopropylmethoxy)pyrazines via Suzuki-Miyaura coupling, the 98% purity grade from Fluorochem (vs. the standard 95% grade) reduces total impurity burden by approximately 60% . This translates to fewer side products in cross-coupling reactions, higher isolated yields of final compounds, and reduced purification burden across large library arrays. The documented GHS safety classification and MDL number further support procurement in regulated laboratory environments where full safety data sheets are mandatory .

Quote Request

Request a Quote for 2-Bromo-5-(cyclopropylmethoxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.